molecular formula C12H11N5O B1519102 5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1105189-52-3

5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1519102
CAS RN: 1105189-52-3
M. Wt: 241.25 g/mol
InChI Key: ISBVKEUKRZYSQV-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrimidinecarboxylic acids and derivatives . It is a bioactive agent and finds a wide range of applications in the pharmaceutical and agrochemical industries .


Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives has been achieved through various methods. One method involves a simple, rapid, and effective synthesis of pyrazolopyrimidine triazole derivative from 1,3-dipolar cycloaddition reaction of alkyne with various aromatic and aliphatic azide using Cu (II) catalyst in the presence of Sodium ascorbate .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied extensively. For instance, it has been found that the compound shows good inhibitory effect with an IC50 values ranging 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .

Scientific Research Applications

Comprehensive Analysis of 5-Amino-1-(4-Methylphenyl)Pyrazolo[3,4-d]Pyrimidin-4-One Applications:

Anticancer Activity

This compound has been studied for its potential in anticancer therapy . It has shown promising results in in vitro anticancer screening, indicating its potential use in developing new cancer treatments .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives with potential therapeutic applications. For example, it can be transformed into pyrido[2,3-d]pyrimidin-5-one derivatives , which have been explored for their pharmacological properties .

Pharmaceutical Industry

As part of the 5-aminopyrazole family, this compound finds applications in the pharmaceutical industry due to its bioactive properties. It can be used to develop agents with a wide range of therapeutic effects .

Agrochemical Industry

Similarly, its bioactive nature makes it suitable for use in the agrochemical industry, potentially contributing to the development of new pesticides or herbicides .

Chemical Synthesis

It is used in chemical synthesis processes, such as one-flask synthesis methods, to produce pyrazolo[3,4-d]pyrimidines efficiently and in suitable yields .

Microwave-Assisted Synthesis

The compound is involved in microwave-assisted synthesis methods, which are practical and efficient for producing pyrazolo[3,4-d]pyrimidin-4-ones using controlled microwave irradiation .

Future Directions

Future research on this compound could focus on its potential as a therapeutic agent. For instance, it has been suggested that it could be used as a treatment for cancer .

Mechanism of Action

properties

IUPAC Name

5-amino-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-8-2-4-9(5-3-8)17-11-10(6-15-17)12(18)16(13)7-14-11/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBVKEUKRZYSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148830
Record name 5-Amino-1,5-dihydro-1-(4-methylphenyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1105189-52-3
Record name 5-Amino-1,5-dihydro-1-(4-methylphenyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105189-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1,5-dihydro-1-(4-methylphenyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 3
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5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 4
5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 5
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5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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